molecular formula C18H17FN4O3S B10864106 4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

Cat. No.: B10864106
M. Wt: 388.4 g/mol
InChI Key: QNYKNCPSWLNNNN-UHFFFAOYSA-N
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Description

4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonamides. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or organometallic reagents are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine

In medicine, 4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide could be explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various processes.

Mechanism of Action

The mechanism of action of 4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide stands out due to its unique combination of a pyrazole ring, a fluorophenyl group, and a benzenesulfonamide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[1-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H17FN4O3S/c1-11(21-14-5-9-16(10-6-14)27(20,25)26)17-12(2)22-23(18(17)24)15-7-3-13(19)4-8-15/h3-10,22H,1-2H3,(H2,20,25,26)

InChI Key

QNYKNCPSWLNNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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